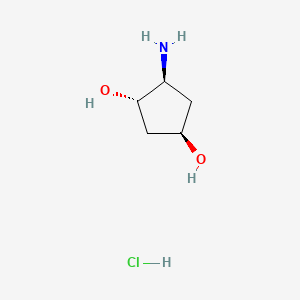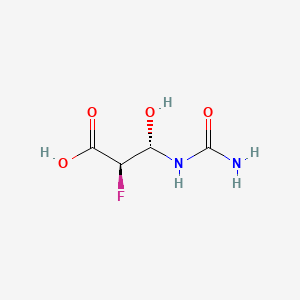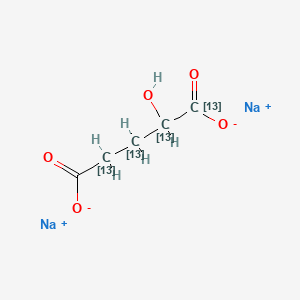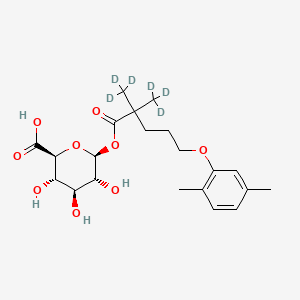![molecular formula C19H26O2 B13438139 (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene skeleton. It is a naturally occurring steroid hormone found in various biological systems and plays a crucial role in numerous physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Oxidation: of a suitable steroid precursor to introduce a ketone group.
Reduction: of the ketone group to form a hydroxyl group.
Cyclization: reactions to form the polycyclic structure.
Functional group modifications: to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple steroid precursors into the desired compound through a series of enzymatic reactions. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives with additional ketone or aldehyde groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups.
Chemistry:
- Used as a starting material for the synthesis of other complex steroids.
- Studied for its reactivity and transformation under different chemical conditions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Investigated for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the synthesis of steroid-based materials for various applications.
Wirkmechanismus
The mechanism of action of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events, including the activation of transcription factors, modulation of gene expression, and alteration of protein synthesis. The compound exerts its effects through interactions with nuclear receptors, such as the glucocorticoid receptor and the androgen receptor, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Testosterone: A naturally occurring steroid hormone with a similar polycyclic structure.
Estradiol: Another steroid hormone with a similar skeleton but different functional groups.
Cortisol: A glucocorticoid with a similar structure but different biological functions.
Uniqueness:
- The specific stereochemistry and functional groups of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one confer unique biological activities and reactivity.
- Its ability to interact with multiple receptors and modulate various physiological processes distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16-17,21H,3-10H2,1-2H3/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
OZOUIULRWWTVTM-VJANTYMQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3=C4CC[C@@H]([C@]4(CC[C@H]23)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3=C4CCC(C4(CCC23)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)


